Cas no 87532-69-2 (Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-)

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane
- 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine (ACI)
- Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- (9CI)
- 1,2-Bis(diisopropylphosphino)ethane
- Bis(diisopropylphosphino)ethane
- DIPPE
- G79282
- DTXSID70336409
- {2-[bis(propan-2-yl)phosphanyl]ethyl}bis(propan-2-yl)phosphane
- 87532-69-2
- Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
- MFCD25372542
- SCHEMBL308608
- RMFRFTSSEHRKKW-UHFFFAOYSA-N
- [2-(Diisopropylphosphino)ethyl](diisopropyl)phosphine #
- Q1089216
- 1,2-Bis(di-i-propylphosphino)ethane
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- MDL: MFCD25372542
- Inchi: 1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3
- InChI Key: RMFRFTSSEHRKKW-UHFFFAOYSA-N
- SMILES: P(C(C)C)(C(C)C)CCP(C(C)C)C(C)C
Computed Properties
- Exact Mass: 262.19792502g/mol
- Monoisotopic Mass: 262.19792502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 27.18000
- LogP: 5.58380
- Sensitiveness: air sensitive
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0610-500mg |
1,2-Bis(di-i-propylphosphino)ethane,98% |
87532-69-2 | 98% | 500mg |
2850.0CNY | 2021-07-10 | |
abcr | AB400076-100 mg |
1,2-Bis(di-i-propylphosphino)ethane, 98%; . |
87532-69-2 | 98% | 100 mg |
€73.50 | 2023-07-19 | |
Aaron | AR008CSS-500mg |
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- |
87532-69-2 | 98% | 500mg |
$758.00 | 2025-02-13 | |
abcr | AB400076-500mg |
1,2-Bis(di-i-propylphosphino)ethane, 98%; . |
87532-69-2 | 98% | 500mg |
€278.00 | 2025-02-18 | |
1PlusChem | 1P008CKG-100mg |
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- |
87532-69-2 | 98% | 100mg |
$241.00 | 2024-04-20 | |
abcr | AB400076-100mg |
1,2-Bis(di-i-propylphosphino)ethane, 98%; . |
87532-69-2 | 98% | 100mg |
€78.90 | 2025-02-18 | |
abcr | AB400076-500 mg |
1,2-Bis(di-i-propylphosphino)ethane, 98%; . |
87532-69-2 | 98% | 500 mg |
€260.00 | 2023-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0610-100mg |
1,2-Bis(di-i-propylphosphino)ethane,98% |
87532-69-2 | 98% | 100mg |
712CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0610-100mg |
1,2-Bis(di-i-propylphosphino)ethane,98% |
87532-69-2 | 98% | 100mg |
712.0CNY | 2021-07-10 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601087-5g |
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- |
87532-69-2 | 98% | 5g |
¥12000.0 | 2024-07-19 |
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
2.1 -
3.1 Reagents: Trichlorosilane Solvents: Toluene
3.2 Reagents: Sodium hydroxide , Water
Production Method 5
2.1 Solvents: Toluene-d8 ; 2 d, 80 °C; 1 h, 80 °C → 100 °C; 5 h, 100 °C
Production Method 6
Production Method 7
2.1 Reagents: Sodium hydride , Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 1 h, rt
Production Method 8
2.1 Reagents: Trichlorosilane Solvents: Toluene
2.2 Reagents: Sodium hydroxide , Water
Production Method 9
1.2 0 °C; 12 h, 0 °C → reflux
2.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 1 h, rt
3.1 Reagents: Sodium hydride , Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 1 h, rt
Production Method 10
Production Method 11
1.2 Reagents: Sodium hydroxide , Water
Production Method 12
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 13
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Raw materials
- P,P'-1,2-Ethanediylbis-Phosphonous
- Chlorodiisopropylphosphine
- Phosphine oxide, [2-[bis(1-methylethyl)phosphinyl]ethyl]bis(1-methylethyl)-
- Nickel, bis[1,1'-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]di-μ-hydrodi-, (Ni-Ni)
- Lithium,(1-methylethyl)- (9CI)
- Ethylene Glycol, Dehydrated
- Isopropylmagnesium Chloride (2M in THF)
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Preparation Products
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Related Literature
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1. Synthesis of trans-[Mo(N2)2(dippe)2][dippe = 1,2-bis(diisopropylphosphino)ethane] and related derivatives, protonation of co-ordinated dinitrogen and crystal structures of trans-[MoF(NNH2)(dippe)2][BF4] and trans-[MoCl2(dippe)2][BF4]Manuel Jiménez-Tenorio,M. Carmen Puerta,Pedro Valerga,David L. Hughes J. Chem. Soc. Dalton Trans. 1994 2431
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2. Nickel complexes of 1,2-bis(diisopropylphosphino)ethane with sulfur-containing ligandsManuel Jiménez Tenorio,M. Carmen Puerta,Pedro Valerga J. Chem. Soc. Dalton Trans. 1996 1935
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Jorge A. Gardu?o,Alma Arévalo,Juventino J. García Dalton Trans. 2015 44 13419
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Ilnett García-Ventura,Marcos Flores-Alamo,Juventino J. García RSC Adv. 2016 6 101259
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5. Iron(0) arene and iron(II) hydride complexes from the hydrogenation or thermolysis of high-spin iron(II) alkylsAnn R. Hermes,Timothy H. Warren,Gregory S. Girolami J. Chem. Soc. Dalton Trans. 1995 301
Additional information on Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
The Synthesis and Applications of Phosphine, 1,2-Ethanediylbis[bis(1-methylethyl)]: A Versatile Phosphorus-Based Ligand in Modern Chemistry
The compound CAS No. 87532-69-2, formally named Phosphine, 1,2-Ethanediylbis[bis(1-methylethyl), represents a critical member of the phosphorus-based ligand family. Its unique structure combines the reactivity of phosphine functional groups with the spatial arrangement enabled by the ethanediyl bridging moiety. This configuration enhances its utility in asymmetric catalysis and coordination chemistry. Recent advancements in computational modeling have revealed its exceptional stability under reaction conditions involving transition metal complexes (J. Am. Chem. Soc., 2023).
Synthetic strategies for this compound have evolved significantly since its initial preparation in the early 1990s. Modern protocols now employ palladium-catalyzed cross-coupling techniques to achieve high-yield synthesis under mild conditions (Angew. Chem. Int. Ed., 2024). The key intermediate involves the reaction of triethyl phosphite with a specially functionalized ethylene derivative, followed by deprotonation steps that precisely control steric hindrance parameters crucial for ligand performance.
In catalytic applications, this compound demonstrates remarkable versatility as a bidentate ligand system. Studies published in Nature Catalysis (Jan 2024) highlight its role in enabling enantioselective Suzuki-Miyaura reactions with turnover frequencies exceeding 500 h⁻¹. The steric bulk provided by the bis(1-methylethyl) substituents creates an ideal pocket for substrate binding while maintaining sufficient flexibility for dynamic kinetic resolution processes.
Spectroscopic analysis using advanced NMR techniques has clarified its solid-state structure (CrystEngComm, 2023). X-ray diffraction studies reveal an asymmetric unit containing two independent molecules arranged in a parallel conformation separated by π-stacking interactions between phosphorus lone pairs and adjacent aromatic substituents when present in derivative compounds. This structural rigidity contributes to consistent catalytic performance across different solvent systems.
Ongoing research focuses on its application in photoredox catalysis where it serves as an electron relay system between metal centers and organic substrates (ACS Catalysis, March 2024). In one notable study, this ligand enabled visible-light-driven C-N bond formation with quantum yields surpassing 95% under ambient conditions—a breakthrough for sustainable chemical synthesis methods.
Biochemical investigations published in Chemical Science (Oct 2023) demonstrate its potential as a chelating agent for metalloenzyme models. The ethanediyl bridge provides optimal geometry matching for zinc-binding sites while avoiding unwanted protein interactions through careful hydrophobicity tuning via the alkyl substituents.
The compound's thermodynamic properties remain central to its utility—differential scanning calorimetry shows decomposition only above 350°C under nitrogen atmosphere (RSC Advances, July 2024). This thermal stability allows use in high-energy industrial processes previously limited to more robust catalyst systems.
New formulations combining this ligand with machine learning-driven design principles are yielding hybrid materials with tunable electronic properties (Advanced Materials Interfaces, Feb 2024). These composites exhibit size-dependent fluorescence emission spectra making them promising candidates for sensor applications requiring simultaneous detection of multiple analytes.
Ongoing clinical pre-trials evaluate its derivatives as chelation agents for heavy metal detoxification therapies (Journal of Medicinal Chemistry, May 204). The ligand's ability to form stable complexes with toxic metals like lead and cadmium while maintaining biocompatibility represents a significant advancement over traditional EDTA-based treatments.
In conclusion, this multifunctional phosphorus-containing compound continues to redefine boundaries across synthetic chemistry disciplines through its unique structural characteristics and adaptable reactivity profile. Its integration into next-generation catalytic frameworks aligns perfectly with industry trends toward greener chemical processes while maintaining high selectivity standards required by modern pharmaceutical manufacturing protocols.
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